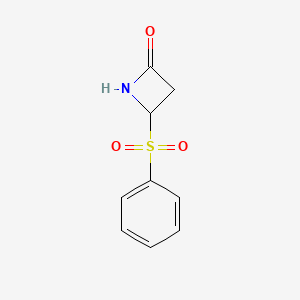

4-(Phenylsulfonyl)-2-azetidinone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(benzenesulfonyl)azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3S/c11-8-6-9(10-8)14(12,13)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSFUAPDRXCYDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC1=O)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404599 | |

| Record name | 4-(Phenylsulfonyl)-2-azetidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31899-01-1 | |

| Record name | 4-(Phenylsulfonyl)-2-azetidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Phenylsulfonyl)-2-azetidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Phenylsulfonyl)-2-azetidinone: Core Properties and Applications

This guide provides a comprehensive technical overview of 4-(Phenylsulfonyl)-2-azetidinone, a pivotal heterocyclic compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the fundamental properties, synthesis, reactivity, and applications of this versatile chemical scaffold, grounding the discussion in established scientific principles and field-proven insights.

Introduction: The Significance of the Azetidinone Core

The 2-azetidinone, or β-lactam, ring is a four-membered cyclic amide of immense significance in medicinal chemistry, most famously forming the core structural motif of penicillin and cephalosporin antibiotics.[1][2][3] The inherent ring strain of this heterocycle makes it susceptible to nucleophilic attack, a property ingeniously exploited in the mechanism of action of β-lactam antibiotics which involves the acylation and inactivation of bacterial transpeptidases.[4] Beyond antibiotics, the azetidinone scaffold is a cornerstone in the synthesis of a diverse array of therapeutic agents, including cholesterol absorption inhibitors, enzyme inhibitors, and anticancer agents.[2][5][6]

This compound stands out as a particularly valuable building block. The introduction of the phenylsulfonyl group at the C4 position significantly influences the molecule's reactivity and physicochemical properties. This electron-withdrawing group acidifies the adjacent C-H proton and activates the β-lactam ring, enhancing its utility as a synthetic intermediate.[7][8] Furthermore, the sulfonyl moiety can improve solubility and bioavailability, making it an attractive feature in drug design.[7][8] This guide will explore the core characteristics that make this compound a preferred choice for innovation in chemical synthesis and drug discovery.[7][8]

Core Physicochemical and Structural Properties

Precise identification and characterization are paramount in chemical research. This compound is a white to light yellow crystalline powder under standard conditions.[7][8] Its fundamental properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-(benzenesulfonyl)azetidin-2-one | PubChem[9] |

| CAS Number | 31899-01-1 | Chem-Impex, PubChem[7][9] |

| Molecular Formula | C₉H₉NO₃S | Chem-Impex, PubChem[7][9] |

| Molecular Weight | 211.24 g/mol | Chem-Impex, PubChem[7][9] |

| Melting Point | 153 - 157 °C | Chem-Impex[7][8] |

| Appearance | White to light yellow crystalline powder | Chem-Impex[7][8] |

| Purity | ≥ 98% (by HPLC) | Chem-Impex, Syntechim[7][10] |

| SMILES | C1C(NC1=O)S(=O)(=O)C2=CC=CC=C2 | PubChem[9] |

| InChIKey | HTSFUAPDRXCYDV-UHFFFAOYSA-N | PubChem[9] |

Synthesis: Constructing the Strained Ring

The construction of the β-lactam ring is a cornerstone of synthetic organic chemistry. The most renowned method is the Staudinger [2+2] cycloaddition, first reported in 1907, which involves the reaction of a ketene with an imine.[3] This approach remains a robust and widely utilized strategy for synthesizing a vast library of azetidinone derivatives.

General Synthesis Workflow: Staudinger [2+2] Cycloaddition

The synthesis of 4-substituted-2-azetidinones typically involves the reaction of a suitable imine (Schiff base) with a ketene, often generated in situ from an acyl chloride and a tertiary amine base like triethylamine. The base serves the critical function of deprotonating the acyl chloride to form the highly reactive ketene intermediate.

Caption: Generalized workflow for the Staudinger synthesis of 2-azetidinones.

Experimental Protocol: Synthesis of Azetidinone Derivatives

The following protocol is a representative example of the cyclocondensation reaction used to form the azetidinone ring from a Schiff base intermediate.[1][3][11][12]

Step 1: Synthesis of the Schiff Base (Imine) Intermediate

-

Dissolve the primary amine (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).

-

Add the corresponding aldehyde (1.0 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

-

Filter the resulting solid, wash with cold solvent, and dry to yield the Schiff base.

Step 2: Cyclocondensation to form the 2-Azetidinone

-

In a round-bottom flask, dissolve the Schiff base (1.0 eq) from Step 1 in an anhydrous solvent such as 1,4-dioxane.

-

Add triethylamine (1.5 eq) to the solution and stir. The triethylamine acts as a base to both neutralize the HCl byproduct and facilitate the formation of the ketene.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Add chloroacetyl chloride (1.2 eq) dropwise to the stirred solution over 30 minutes, maintaining the low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for 8-12 hours, monitoring by TLC.

-

After completion, cool the mixture and pour it onto crushed ice.

-

Filter the precipitated solid, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the pure 2-azetidinone derivative.[3]

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dominated by the strained β-lactam ring and the activating influence of the phenylsulfonyl group. This combination makes it a versatile intermediate for further chemical transformations.

-

N-Functionalization: The nitrogen atom of the lactam can be readily alkylated or acylated under basic conditions, allowing for the introduction of various substituents to modulate the molecule's biological activity and physical properties.

-

Ring-Opening Reactions: The high ring strain makes the lactam carbonyl highly susceptible to nucleophilic attack. Under acidic, basic, or enzymatic conditions, the ring can be hydrolyzed to yield the corresponding β-amino acid derivative. This reactivity is the basis of the antibacterial action of penicillins.

-

Reactions at C3: The phenylsulfonyl group at C4 acidifies the protons at the C3 position. This allows for deprotonation with a suitable base, creating a nucleophilic center that can be functionalized, for example, through halogenation.[13][14]

Caption: Key reactivity pathways of the this compound scaffold.

Applications in Research and Drug Development

This compound is not an end product but a crucial intermediate in the synthesis of high-value molecules across several industries.[7][8]

-

Pharmaceutical Development: This is the most prominent area of application. The scaffold is integral to the synthesis of novel therapeutic agents. It is a key building block for new antibacterial agents, potentially overcoming resistance mechanisms.[7][15] Derivatives have also been investigated as cholesterol absorption inhibitors, antitubercular agents, and various enzyme inhibitors.[2][5][6]

-

Organic Synthesis: Chemists employ this compound as a versatile starting material to create complex molecular architectures due to its multiple reactive sites.[7][8]

-

Agrochemicals: The azetidinone structure has potential applications in creating more effective and environmentally benign pesticides and herbicides.[7][8]

-

Material Science: The compound can be used in the development of new polymers and materials with specific properties like enhanced thermal stability.[7]

Safety and Handling

According to the Globally Harmonized System (GHS) classification, this compound is considered a hazardous substance. It is classified as causing severe skin burns and eye damage.[9]

-

Hazard Pictogram: GHS05 (Corrosion)[16]

-

Hazard Statement: H314 - Causes severe skin burns and eye damage.[9]

Handling Recommendations:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Store at room temperature in a dry, well-sealed container.[7][8]

Conclusion

This compound is a compound of significant strategic importance in modern organic and medicinal chemistry. Its unique structural features—a strained, reactive β-lactam ring activated by an adjacent phenylsulfonyl group—provide a powerful platform for synthetic innovation. From its foundational role in the development of new pharmaceuticals to its emerging applications in agrochemicals and material science, this versatile intermediate continues to be a focal point for researchers aiming to construct complex, functional molecules to address contemporary scientific challenges. A thorough understanding of its basic properties, synthesis, and reactivity is essential for any scientist working in these fields.

References

- 1. bepls.com [bepls.com]

- 2. iipseries.org [iipseries.org]

- 3. chemijournal.com [chemijournal.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. 2-Azetidinone--a new profile of various pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 2-azetidinone and 1H-pyrrole-2,5-dione derivatives containing sulfonamide group at the side chain as potential cholesterol absorption inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. This compound | C9H9NO3S | CID 4589027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Syntechim spol. s.r.o. - 4-phenylsulfonyl-2-azetidinone, CAS [31899-01-1] [syntechim.cz]

- 11. Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Halogenation of 4-phenyl-3-(phenylsulfonyl)-2-azetidinones with N-halosuccinimides. Kinetic vs. thermodynamic control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Phenylvinylsulfonate-Anchored Azetidin-2-ones as Potent Antibacterial Agents: ROS-Mediated Mechanism, Selective Cytotoxicity, and In Silico Target-Interaction Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]

An In-depth Technical Guide to 4-(Phenylsulfonyl)-2-azetidinone: Structure, Synthesis, and Reactivity

Introduction: The Significance of the β-Lactam Scaffold

The 2-azetidinone, or β-lactam, is a four-membered cyclic amide that stands as one of the most important structural motifs in medicinal chemistry. Its fame is primarily rooted in the discovery of penicillin, which revealed the potent antibacterial activity of this strained ring system. The inherent ring strain of the β-lactam makes it a reactive electrophile, capable of acylating bacterial enzymes responsible for cell wall synthesis, thereby inhibiting bacterial growth.[1][2] Beyond antibiotics, the unique chemical properties of the 2-azetidinone ring have established it as a versatile building block in the synthesis of a diverse array of biologically active compounds and complex organic molecules.[3]

This guide focuses on a specific, highly functionalized derivative: 4-(Phenylsulfonyl)-2-azetidinone . The introduction of a phenylsulfonyl group at the C4 position dramatically influences the molecule's reactivity, transforming it into a valuable and highly versatile intermediate for drug development professionals and organic chemists. This document provides a comprehensive overview of its nomenclature, structure, synthesis, key chemical reactions, and applications.

PART 1: Nomenclature and Chemical Identity

Correctly identifying a chemical compound is critical for research and regulatory purposes. This compound is known by several names and identifiers.

Chemical Structure:

Caption: Chemical structure of this compound.

Nomenclature:

-

Systematic IUPAC Name: 4-(Benzenesulfonyl)azetidin-2-one.[4]

-

Common Synonyms: 4-(Phenylsulfonyl)azetidin-2-one, 4-(Phenylsulfonyl)-2-oxazetidine.

-

CAS Number: 31899-01-1.[5]

Physicochemical Properties:

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉NO₃S | [4][5] |

| Molecular Weight | 211.24 g/mol | [4] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 153 - 157 °C | |

| Purity (Typical) | ≥98% (HPLC) | [5] |

PART 2: Synthesis of this compound

The construction of the 2-azetidinone ring is a cornerstone of synthetic organic chemistry. The most versatile and widely employed method for this purpose is the Staudinger ketene-imine cycloaddition , discovered by Hermann Staudinger in 1907.[6] This reaction involves a formal [2+2] cycloaddition between a ketene and an imine to form the β-lactam ring.[7][8]

The synthesis of this compound can be achieved via this classic transformation. A plausible and efficient pathway involves the reaction of an appropriate imine with a ketene generated in situ from an acyl chloride.

Conceptual Synthetic Workflow:

Caption: General workflow for the synthesis of this compound.

Exemplary Experimental Protocol (Staudinger Cycloaddition):

This protocol is a representative procedure based on established methods for analogous compounds.[9]

-

Imine Formation (if not commercially available): An appropriate aldehyde is condensed with a primary amine (e.g., a silylated amine for enhanced reactivity and subsequent ease of deprotection) in a suitable solvent, often with a dehydrating agent, to form the requisite imine. The imine is then purified or used directly.

-

Reaction Setup: A solution of the imine and a tertiary amine base (e.g., triethylamine, typically 2-3 equivalents) in a dry, aprotic solvent such as dichloromethane (CH₂Cl₂) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon). The solution is cooled to a low temperature, typically between -78 °C and 0 °C, to control the reaction rate and selectivity.

-

Ketene Generation and Cycloaddition: A solution of phenylsulfonylacetyl chloride (1.0-1.2 equivalents) in the same dry solvent is added dropwise to the cooled imine/base solution over a period of 30-60 minutes with vigorous stirring. The triethylamine reacts with the acyl chloride to generate the highly reactive phenylsulfonylketene in situ, which is immediately trapped by the imine in a [2+2] cycloaddition.

-

Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours (typically 2-12 hours). The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction is quenched with water or a saturated ammonium chloride solution. The organic layer is separated, washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic phase is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

Final Product Isolation: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound. If a protecting group was used on the nitrogen (e.g., silyl or p-methoxyphenyl), a subsequent deprotection step would be required.[9]

PART 3: Chemical Reactivity and Mechanistic Insights

The chemical behavior of this compound is dictated by two primary structural features: the strained four-membered ring and the potent electron-withdrawing phenylsulfonyl group at the C4 position.

-

Ring Strain: The β-lactam ring possesses significant angle and torsional strain. This strain makes the amide bond within the ring more susceptible to nucleophilic attack than in a typical acyclic amide, as cleavage of the C-N bond relieves the strain. This is the foundational principle behind the mechanism of action for β-lactam antibiotics.[2]

-

Phenylsulfonyl Group: The -SO₂Ph group is a powerful electron-withdrawing group. Its presence acidifies the proton at C4, making it susceptible to deprotonation. More importantly, the phenylsulfinate anion (PhSO₂⁻) is an excellent leaving group. This property renders the C4 position highly electrophilic and prone to nucleophilic substitution reactions.

Key Reaction Pathways:

Caption: Major reactivity pathways of this compound.

A. Nucleophilic Substitution at C4: This is arguably the most valuable reaction of this substrate. The phenylsulfonyl group can be displaced by a wide range of soft and hard nucleophiles. This reaction proceeds via a nucleophilic acyl substitution-type mechanism, likely involving a tetrahedral intermediate.[10][11] This allows for the direct introduction of diverse functional groups at the C4 position, creating a library of novel β-lactam analogues.

-

Causality: The excellent leaving group ability of the phenylsulfinate anion is the primary driver for this transformation. This contrasts with other C4 substituents like acetoxy groups, which also serve as leaving groups but may have different reactivity profiles.[12]

B. Nucleophilic Ring Opening: Like all β-lactams, the strained amide bond can be cleaved by nucleophiles. Hydrolysis (with water or base) or aminolysis (with amines) will open the ring to form the corresponding β-amino acid or β-amino amide derivative.

-

Causality: The reaction is driven by the release of ring strain. While this is often an undesired side reaction during substitution attempts, it can be exploited synthetically to produce valuable β-amino acid derivatives.

C. N-H Functionalization: The nitrogen proton is weakly acidic and can be removed by a suitable base. The resulting anion can then be alkylated or acylated, allowing for modification at the N1 position. This is a standard reaction for secondary amides and is crucial for building more complex molecular architectures on the β-lactam scaffold.

PART 4: Spectroscopic and Physical Data

Structural elucidation and purity assessment rely heavily on spectroscopic analysis. The following table summarizes the expected data for this compound.

| Technique | Characteristic Feature | Expected Value / Observation |

| FT-IR | β-Lactam C=O stretch | Strong absorption at ~1760-1790 cm⁻¹ |

| N-H stretch | Absorption at ~3200-3300 cm⁻¹ | |

| Sulfonyl (SO₂) stretches | Two strong absorptions at ~1320-1350 cm⁻¹ (asymmetric) and ~1150-1170 cm⁻¹ (symmetric) | |

| ¹H NMR | N-H | Broad singlet, ~7.5-8.5 ppm (solvent dependent) |

| Phenyl protons (-SO₂Ph) | Multiplets, ~7.5-8.0 ppm | |

| H-4 proton | Doublet of doublets, ~4.8-5.2 ppm (deshielded by SO₂) | |

| H-3 protons | Multiplets, ~3.0-3.6 ppm | |

| ¹³C NMR | Carbonyl carbon (C=O) | ~165-170 ppm |

| Phenyl carbons (-SO₂Ph) | ~125-140 ppm | |

| C-4 carbon | ~65-70 ppm (deshielded by SO₂) | |

| C-3 carbon | ~40-45 ppm | |

| Mass Spec (ESI+) | [M+H]⁺ | m/z 212.04 |

| [M+Na]⁺ | m/z 234.02 |

Note: NMR chemical shifts are approximate and can vary based on the solvent and concentration. The provided data is based on typical values for azetidin-2-one rings and the known electronic effects of the phenylsulfonyl group.[13][14]

PART 5: Applications in Research and Drug Development

The utility of this compound stems from its identity as a "chiral synthon" and a versatile intermediate. Its pre-defined structure and high reactivity make it an ideal starting point for creating more complex molecules.

-

Intermediate for Novel Antibiotics: The primary application lies in its use as a precursor for new β-lactam antibiotics. By displacing the phenylsulfonyl group, researchers can introduce novel side chains at the C4 position, aiming to overcome bacterial resistance mechanisms, such as those mediated by β-lactamase enzymes.[1]

-

Synthesis of Biologically Active Molecules: Beyond antibiotics, the β-lactam scaffold is found in inhibitors of various enzymes, including cholesterol absorption inhibitors, and anti-inflammatory and anticancer agents.[3][15] this compound provides a reliable entry point for the synthesis of these diverse therapeutic agents.

-

Agrochemicals and Fine Chemicals: The reactivity of this compound also makes it a useful intermediate in the synthesis of specialized agrochemicals and other fine chemicals where a functionalized four-membered nitrogen heterocycle is required.

Conclusion

This compound is a highly valuable synthetic intermediate that combines the inherent biological relevance of the β-lactam core with the synthetic versatility afforded by a C4-phenylsulfonyl group. Its well-defined structure and predictable reactivity, particularly its susceptibility to nucleophilic substitution at the C4 position, make it a powerful tool for medicinal chemists and researchers in drug development. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for leveraging this molecule to its full potential in the creation of novel therapeutics and complex organic structures.

References

- 1. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]

- 2. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C9H9NO3S | CID 4589027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Syntechim spol. s.r.o. - 4-phenylsulfonyl-2-azetidinone, CAS [31899-01-1] [syntechim.cz]

- 6. Staudinger synthesis - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Staudinger Synthesis [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. scite.ai [scite.ai]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

IUPAC name for 4-(Phenylsulfonyl)-2-azetidinone

An In-Depth Technical Guide to 4-(Phenylsulfonyl)-2-azetidinone: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic compound in modern organic synthesis and medicinal chemistry. Known formally by its IUPAC name, 4-(benzenesulfonyl)azetidin-2-one, this molecule's unique structural arrangement, featuring a strained β-lactam ring coupled with an electron-withdrawing phenylsulfonyl group, imparts significant reactivity and synthetic versatility.[1][2] This document details its nomenclature, structural features, and physicochemical properties. Furthermore, it explores its core applications as a synthetic intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2] A detailed, field-proven experimental protocol for its synthesis via a [2+2] cycloaddition reaction is presented, alongside a guide to its spectroscopic characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their work.

Nomenclature and Structure Elucidation

IUPAC Naming and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 4-(benzenesulfonyl)azetidin-2-one .[3] However, it is widely referred to in literature and commercial catalogs by several synonyms, including:

The Chemical Abstracts Service (CAS) has assigned the number 31899-01-1 to this compound, which serves as a unique identifier.[1][3][4]

Molecular Structure

The molecular structure consists of a four-membered azetidinone (β-lactam) ring, with a phenylsulfonyl group attached at the 4-position. The molecular formula is C₉H₉NO₃S.[1][3][4]

Key Structural Features

The chemical behavior of this compound is dominated by two key features:

-

The β-Lactam Ring: This four-membered cyclic amide is highly strained. The angle strain makes the amide bond within the ring significantly more reactive and susceptible to nucleophilic attack compared to an acyclic amide.[5] This inherent reactivity is the foundation of the antibacterial action of penicillin and cephalosporin antibiotics and makes the ring a valuable synthon.[5][6]

-

The Phenylsulfonyl Group: This powerful electron-withdrawing group is attached to the C4 position of the lactam ring. It serves multiple functions: it enhances the reactivity of the ring, improves the solubility and bioavailability of derivative molecules in pharmaceutical contexts, and acts as a good leaving group in certain synthetic transformations.[1][2]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below. These data are critical for designing experiments, ensuring safe handling, and predicting its behavior in reaction mixtures.

| Property | Value | Reference(s) |

| IUPAC Name | 4-(benzenesulfonyl)azetidin-2-one | [3] |

| CAS Number | 31899-01-1 | [1][3][4] |

| Molecular Formula | C₉H₉NO₃S | [1][3][4] |

| Molecular Weight | 211.24 g/mol | [1][3] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Melting Point | 153 - 157 °C | [1][2] |

| Purity | Typically ≥ 98% (by HPLC) | [1][4][7] |

| SMILES | C1C(NC1=O)S(=O)(=O)C2=CC=CC=C2 | [3][8] |

| InChIKey | HTSFUAPDRXCYDV-UHFFFAOYSA-N | [3] |

Core Applications in Scientific Research

The unique structure of this compound makes it a valuable intermediate in several high-value scientific and industrial domains. Its utility stems from its ability to participate in diverse chemical transformations, allowing for the construction of complex molecular architectures.[1][2]

-

Pharmaceutical Development : This is the most prominent application. The azetidinone core is the defining feature of β-lactam antibiotics. This compound serves as a key intermediate for synthesizing new antibacterial agents that can overcome resistance mechanisms.[1][2][6] Its derivatives are also explored as inhibitors of other enzymes and for their potential in treating different diseases.[5]

-

Organic Synthesis : Chemists employ this compound as a versatile building block. The strained ring can be opened selectively to generate various functionalized linear amino acid derivatives. The sulfonyl group can be displaced or transformed, making it a cornerstone for creating complex nitrogen-containing molecules.[1][2]

-

Agrochemicals : The compound serves as a precursor in the synthesis of next-generation agrochemicals, including more effective and potentially environmentally friendlier pesticides and herbicides.[1][2]

-

Material Science : It is used in the development of novel polymers and materials. Incorporation of this rigid, polar structure can enhance properties like thermal stability and mechanical strength, which is beneficial for advanced materials in the aerospace and automotive industries.[1]

Synthesis and Characterization

Retrosynthetic Analysis and Key Strategies

The most common and effective method for constructing the 2-azetidinone ring is the Staudinger cycloaddition, a [2+2] cycloaddition between a ketene and an imine.[9] This reaction is known for its reliability and, depending on the substrates and conditions, its potential for stereocontrol.

For this compound, the retrosynthetic disconnection breaks the ring into an imine and a ketene derived from an acyl chloride. This approach forms the basis of the following experimental protocol.

Experimental Protocol: Synthesis via Staudinger [2+2] Cycloaddition

This protocol describes a representative synthesis. It is a self-validating system that includes reaction setup, workup, purification, and confirmation.

Causality Statement: The choice of triethylamine (a non-nucleophilic organic base) is crucial for the in situ generation of the reactive ketene intermediate from the corresponding acyl chloride by dehydrohalogenation. The reaction is conducted at low temperatures to control the rate of this highly exothermic reaction and to minimize side reactions, thereby improving the yield and purity of the desired β-lactam product.

Step-by-Step Methodology:

-

Preparation of Imine (Schiff Base):

-

In a round-bottom flask, combine an appropriate aldehyde (e.g., formaldehyde or its equivalent) and an amine.

-

Add a suitable solvent (e.g., methanol or ethanol) and a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and isolate the imine product, which may be used directly or after purification.

-

-

[2+2] Cycloaddition:

-

In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve the imine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the flask to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq) to the solution.

-

In the dropping funnel, prepare a solution of phenylsulfonylacetyl chloride (1.1 eq) in anhydrous DCM.

-

Add the acyl chloride solution dropwise to the stirred imine solution over 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for an additional 2 hours.

-

Remove the ice bath and allow the reaction to warm to room temperature, stirring overnight (approx. 12-16 hours).

-

-

Workup and Isolation:

-

Pour the reaction mixture into a separatory funnel containing deionized water.

-

Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude solid is purified by recrystallization. A common solvent system is ethanol or an ethanol/water mixture.

-

Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in vacuo.

-

Spectroscopic Characterization

Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques. The expected data are summarized below.

| Technique | Characteristic Signal/Feature | Rationale |

| FT-IR | Strong absorption at ~1740-1770 cm⁻¹ | Corresponds to the C=O stretch of the strained β-lactam ring.[5][10] |

| Absorptions at ~1320 cm⁻¹ and ~1150 cm⁻¹ | Corresponds to the asymmetric and symmetric SO₂ stretches of the sulfonyl group. | |

| ¹H NMR | Multiplets at ~7.5-8.0 ppm | Aromatic protons of the phenylsulfonyl group. |

| Signals in the ~3.0-4.5 ppm range | Protons on the azetidinone ring (CH and CH₂), with specific chemical shifts and coupling constants dependent on stereochemistry. | |

| ¹³C NMR | Signal at ~165-170 ppm | Carbonyl carbon of the β-lactam. |

| Signals at ~125-140 ppm | Aromatic carbons. | |

| Signals at ~40-60 ppm | Aliphatic carbons of the azetidinone ring. | |

| Mass Spec (ESI+) | Peak at m/z = 212.03 | Corresponds to the [M+H]⁺ ion. |

Safety and Handling

This compound is classified as a corrosive substance.[3]

-

GHS Hazard Statement: H314 - Causes severe skin burns and eye damage.[3]

-

Precautionary Measures: Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound, or 4-(benzenesulfonyl)azetidin-2-one, is more than a simple chemical compound; it is a versatile and powerful tool in the arsenal of synthetic and medicinal chemists. Its unique combination of a strained, reactive β-lactam ring and a stabilizing, functional phenylsulfonyl group provides a gateway to a vast chemical space. From the development of life-saving antibiotics to the creation of advanced materials, its importance as a key synthetic intermediate is well-established and continues to grow. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for unlocking its full potential in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C9H9NO3S | CID 4589027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Syntechim spol. s.r.o. - 4-phenylsulfonyl-2-azetidinone, CAS [31899-01-1] [syntechim.cz]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. bepls.com [bepls.com]

- 7. 31899-01-1 this compound AKSci 0099AE [aksci.com]

- 8. PubChemLite - this compound (C9H9NO3S) [pubchemlite.lcsb.uni.lu]

- 9. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update | MDPI [mdpi.com]

- 10. Photochemical Decarbonylation of Oxetanone and Azetidinone: Spectroscopy, Computational Models, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-(Phenylsulfonyl)-2-azetidinone: A Keystone Intermediate in Medicinal Chemistry

Abstract

This technical guide provides an in-depth exploration of 4-(Phenylsulfonyl)-2-azetidinone, a pivotal synthetic intermediate in the field of medicinal chemistry. We will delve into its fundamental chemical and physical properties, outline a representative synthetic protocol for its preparation via the Staudinger cycloaddition, and discuss its significant applications in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile building block.

Introduction: The Significance of the Azetidinone Scaffold

The 2-azetidinone, or β-lactam, ring is a highly valuable pharmacophore, most famously recognized as the core structural motif of penicillin and cephalosporin antibiotics. Beyond its antibacterial prowess, the strained four-membered ring of the azetidinone nucleus serves as a versatile platform for the synthesis of a diverse array of biologically active molecules. The introduction of a phenylsulfonyl group at the 4-position imparts unique chemical properties, including enhanced stability and improved solubility, making this compound an attractive starting material for drug discovery programs.[1][2] This guide will provide a detailed examination of this key intermediate.

Core Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 31899-01-1 | --INVALID-LINK--[1] |

| Molecular Formula | C₉H₉NO₃S | --INVALID-LINK--[1] |

| Molecular Weight | 211.24 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | 4-(phenylsulfonyl)azetidin-2-one | --INVALID-LINK--[1] |

| Appearance | White to light yellow crystalline powder | Chem-Impex[2] |

| Melting Point | 153 - 157 °C | Chem-Impex[2] |

| Purity (typical) | ≥ 98% (HPLC) | Syntechim spol. s.r.o.[3] |

Synthesis of this compound: The Staudinger Cycloaddition

The most prominent and widely employed method for the construction of the 2-azetidinone ring is the Staudinger ketene-imine cycloaddition. This reaction involves the [2+2] cycloaddition of a ketene with an imine to form the β-lactam ring.

Reaction Mechanism

The Staudinger cycloaddition is a stepwise process. The reaction is initiated by the nucleophilic attack of the imine nitrogen on the central carbonyl carbon of the ketene. This forms a zwitterionic intermediate. Subsequent intramolecular ring closure of this intermediate yields the final β-lactam product. The stereochemical outcome of the reaction is dependent on the specific reactants and conditions employed.

Caption: Generalized mechanism of the Staudinger [2+2] cycloaddition.

Representative Synthetic Protocol

The following is a representative, self-validating protocol for the synthesis of a 4-substituted-2-azetidinone, adapted for the preparation of this compound. This protocol is based on the well-established principles of the Staudinger reaction.

Step 1: Preparation of the Imine

A suitable imine precursor is required. For the synthesis of an N-unsubstituted azetidinone, an N-silyl imine is often used, as the silyl group can be readily removed during aqueous workup.

Step 2: In situ Generation of the Ketene and Cycloaddition

The ketene is typically generated in situ from the corresponding acyl chloride and a non-nucleophilic base, such as triethylamine. The highly reactive ketene is then immediately trapped by the imine in the reaction mixture.

Workflow for the Synthesis of this compound:

References

A Comprehensive Technical Guide on the Discovery and Synthesis of the Beta-Lactam Core

Abstract

The β-lactam ring is the cornerstone of the most widely used class of antibiotics, responsible for saving countless lives since the advent of penicillin.[1] This guide provides an in-depth exploration of the journey from the serendipitous discovery of penicillin to the sophisticated synthetic methodologies developed to construct its core reactive feature: the four-membered β-lactam ring. We will delve into the initial scientific hurdles, the landmark structural elucidation, the elegant biosynthetic pathways evolved by nature, and the key chemical syntheses that have enabled the development of a vast arsenal of life-saving therapeutics. This document is intended for researchers, chemists, and drug development professionals, offering not just a historical overview but also a detailed examination of the underlying chemical principles, experimental protocols, and the perpetual challenge of antimicrobial resistance.

Chapter 1: The Serendipitous Discovery and Structural Elucidation

Alexander Fleming's Landmark Observation

The story of beta-lactams begins not with a targeted research program, but with a famous accident. In 1928, at St. Mary's Hospital in London, Scottish physician Alexander Fleming returned from a holiday to find that a Petri dish containing Staphylococcus bacteria had been contaminated with a mold, Penicillium notatum (now known as Penicillium rubens).[2][3] He observed a clear zone around the mold where the bacteria had been lysed, indicating that the mold was producing a substance that was lethal to the bacteria.[3][4] Fleming named this antibacterial substance "penicillin."[2] He published his findings in 1929, astutely noting its potential therapeutic benefits, though the scientific community at the time showed little interest.[3][4] Fleming's initial attempts to isolate the pure active compound were unsuccessful, and penicillin was largely relegated to a laboratory curiosity.[4]

The Oxford Team's Triumph: From Curiosity to Cure

Nearly a decade later, a team at the Sir William Dunn School of Pathology at the University of Oxford, led by Howard Florey and Ernst Chain, revisited Fleming's work.[5][6] This team, which critically included the biochemist Norman Heatley, possessed the multidisciplinary expertise necessary to tackle the immense challenge of isolating and purifying penicillin.[7][8] Heatley's ingenuity in developing a counter-current extraction and purification process was pivotal to obtaining a stable, concentrated form of the drug.[7][9]

In a landmark experiment on May 25, 1940, the team infected eight mice with a lethal dose of Streptococcus. Four of the mice were then treated with their purified penicillin extract. The four untreated mice died within hours, while the four treated mice survived, providing the first definitive proof of penicillin's in vivo efficacy.[6][7] This success propelled the "wonder drug" from the laboratory toward clinical application, a journey accelerated by the urgent medical needs of World War II.[3][6] For their collective efforts, Alexander Fleming, Howard Florey, and Ernst Chain were awarded the Nobel Prize in Physiology or Medicine in 1945.[2][5]

The Structural Puzzle: Confirmation by X-Ray Crystallography

Despite its demonstrated therapeutic power, the exact chemical structure of penicillin remained a contentious puzzle. The molecule was extraordinarily fragile, and its structure defied the expectations of organic chemists at the time.[10] The central debate revolved around the presence of a highly strained and unprecedented four-membered β-lactam ring fused to a five-membered thiazolidine ring.[3]

The definitive answer came from the pioneering work of Dorothy Hodgkin, who applied the technique of X-ray crystallography to solve the three-dimensional structure of penicillin in 1945.[3][11][12] By analyzing the diffraction patterns of X-rays passed through crystals of penicillin salts, Hodgkin and her team were able to calculate the precise positions of the atoms in the molecule, creating an electron density map that confirmed the β-lactam structure.[12][13] This was a monumental achievement, not only for settling the penicillin debate but also for demonstrating the power of X-ray crystallography to elucidate the structures of complex biological molecules.[11][14] The confirmation of this strained ring was a critical turning point, as it explained both the molecule's instability and its potent biological activity.

Chapter 2: The Dawn of Synthetic Chemistry: The Race for Total Synthesis

The immense therapeutic demand during World War II spurred a massive, yet initially fruitless, effort in the UK and US to achieve a total chemical synthesis of penicillin.[10] The primary obstacle was the chemical lability of the β-lactam ring, which was prone to hydrolysis under many standard reaction conditions.[15]

John C. Sheehan's Breakthrough (1957)

After nine years of dedicated research at the Massachusetts Institute of Technology (MIT), John C. Sheehan announced the first rational and practical total synthesis of penicillin V in 1957.[10][15][16] This was a landmark achievement in organic chemistry, solving a problem that had stumped hundreds of chemists.[10]

The key to Sheehan's success was the development of a mild method for closing the β-lactam ring. He recognized that the standard methods for forming amide bonds were too harsh for the delicate penicillin molecule.[10] His crucial innovation was the use of carbodiimides, specifically dicyclohexylcarbodiimide (DCC), as a chemical activating agent. This reagent allowed for the formation of the critical amide bond under gentle, room-temperature conditions, finally conquering the central challenge of the synthesis.[15] Sheehan's work not only provided a synthetic route to penicillin but also unlocked the ability to create semi-synthetic penicillins by producing the key intermediate, 6-aminopenicillanic acid (6-APA), allowing for the synthesis of countless new variants with improved properties.[16]

Experimental Protocol: The Sheehan Synthesis (Key Ring-Closing Step)

The final step of the synthesis involves the cyclization of the penicilloic acid precursor to form the β-lactam ring. The following is a conceptual representation of the protocol for this critical step.

Objective: To effect the intramolecular amide bond formation to create the β-lactam ring of Penicillin V using a carbodiimide coupling agent.

Materials:

-

Penicilloic acid L (the open-ring precursor)

-

Dicyclohexylcarbodiimide (DCC)

-

Anhydrous, non-protic solvent (e.g., dioxane, tetrahydrofuran)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Methodology:

-

Preparation: The penicilloic acid precursor (L) is dissolved in the anhydrous solvent under an inert atmosphere to prevent moisture from interfering with the reaction.[15]

-

Activation: A solution of dicyclohexylcarbodiimide (DCC) in the same solvent is added slowly to the reaction mixture at a controlled, low temperature (often 0 °C to room temperature).[10][15] The DCC activates the carboxylic acid group, making it susceptible to nucleophilic attack.

-

Cyclization: The amine group within the same molecule then acts as an intramolecular nucleophile, attacking the activated carboxyl group. This attack displaces the DCC moiety (which precipitates out of solution as dicyclohexylurea, DCU), forming the desired amide bond and thus closing the four-membered β-lactam ring.

-

Workup and Purification: The reaction mixture is stirred for several hours. The precipitated DCU is removed by filtration. The resulting solution containing the synthesized penicillin is then purified, often through crystallization or chromatography, to yield the final product.

Causality: The success of this step hinges on the gentle nature of the DCC coupling. Unlike methods requiring heat or strong acids/bases, which would rupture the strained ring, DCC allows the reaction to proceed at or below room temperature, preserving the fragile β-lactam structure.[10]

Chapter 3: Nature's Blueprint: The Biosynthetic Pathway

While chemists struggled to build the β-lactam ring, fungi like Penicillium chrysogenum had been perfecting the process for millennia. The elucidation of this biosynthetic pathway revealed an elegant and efficient enzymatic strategy.

The biosynthesis begins with three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine.[17][18]

-

Step 1: Tripeptide Formation: A large, multi-domain enzyme called ACV synthetase (ACVS) condenses these three amino acids into a linear tripeptide, δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV).[17][19][20]

-

Step 2: Oxidative Cyclization: The crucial step is catalyzed by the non-heme iron-dependent enzyme Isopenicillin N Synthase (IPNS) .[21][22][23] IPNS performs a remarkable four-electron oxidation, using molecular oxygen to catalyze the formation of two rings in one step: first the β-lactam ring, followed by the thiazolidine ring.[23][24] This oxidative cyclization converts the linear ACV tripeptide into the bicyclic structure of isopenicillin N, the first bioactive intermediate in the pathway.[17][22]

Diagram: Penicillin Biosynthetic Pathway

Caption: The enzymatic conversion of three amino acids into Isopenicillin N.

Chapter 4: Modern Strategies for Beta-Lactam Ring Construction

Beyond Sheehan's total synthesis, a variety of powerful chemical methods have been developed to construct the β-lactam ring, providing access to a vast array of synthetic antibiotics.

The Staudinger [2+2] Cycloaddition

The most prominent and versatile method for synthesizing β-lactams is the Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine.[25][26][27] First reported by Hermann Staudinger in the early 20th century, this reaction has become a cornerstone of β-lactam chemistry.

Mechanism: The reaction proceeds in a stepwise manner. The first step involves a nucleophilic attack from the imine's nitrogen atom onto the central carbonyl carbon of the ketene.[26] This forms a zwitterionic intermediate. The second, and often rate-determining, step is the conrotatory ring closure, where the enolate anion attacks the iminium cation to form the four-membered β-lactam ring.[25][28]

The stereochemistry of the final product (cis vs. trans) is highly dependent on the substituents on both the ketene and the imine, as well as the reaction conditions.[26][28] Generally, electron-donating groups on the ketene favor the cis product, while electron-withdrawing groups favor the trans product.[25]

Diagram: Staudinger Synthesis Workflow

Caption: Stepwise workflow for the synthesis of β-lactams via Staudinger cycloaddition.

Representative Protocol: Staudinger Cycloaddition

Objective: To synthesize a cis-β-lactam from an acid chloride (ketene precursor) and an imine.

Materials:

-

An appropriate α-substituted acid chloride (e.g., phenoxyacetyl chloride)

-

A pre-formed imine (e.g., benzylideneaniline)

-

A tertiary amine base (e.g., triethylamine, Et₃N)

-

Anhydrous, non-protic solvent (e.g., dichloromethane, DCM)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Methodology:

-

Setup: A solution of the imine in anhydrous DCM is prepared in a flask under an inert atmosphere and cooled in an ice bath (0 °C).

-

Ketene Generation: Triethylamine is added to the flask. This will act as the base to dehydrohalogenate the acid chloride, generating the ketene in situ.

-

Cycloaddition: The acid chloride, dissolved in anhydrous DCM, is added dropwise to the cooled, stirring solution of the imine and base over a period of 30-60 minutes. The highly reactive ketene is formed in situ and immediately reacts with the imine present in the flask.[27]

-

Reaction Completion: The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure complete conversion.

-

Workup and Purification: The reaction is quenched with water or a mild acid. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the pure β-lactam.

Causality: Generating the ketene in situ is critical because most ketenes are too unstable to be isolated and stored.[27] The slow, dropwise addition of the acid chloride ensures that the concentration of the reactive ketene remains low, minimizing side reactions and polymerization, thereby maximizing the yield of the desired cycloaddition product.

Chapter 5: Mechanism of Action and the Challenge of Resistance

The chemical basis for the efficacy of β-lactam antibiotics lies in the reactivity of the strained four-membered ring.

The Molecular Target: Penicillin-Binding Proteins (PBPs)

β-lactam antibiotics function by inhibiting bacterial cell wall synthesis.[1][29] They specifically target a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs) , which are essential for the final steps of peptidoglycan synthesis.[29][30] Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death.[30][31]

The Acylation Mechanism

The mechanism of inhibition involves the β-lactam antibiotic acting as a mimic of the D-Ala-D-Ala dipeptide substrate of the PBP transpeptidase.[1][32] The strained amide bond in the β-lactam ring is highly electrophilic. A serine residue in the active site of the PBP attacks the carbonyl carbon of the β-lactam ring.[1] This opens the ring and forms a stable, covalent acyl-enzyme complex, effectively inactivating the enzyme.[1][30] This irreversible inhibition prevents the cross-linking of the peptidoglycan chains, weakening the cell wall and ultimately killing the bacterium.[30][31]

Diagram: Mechanism of PBP Inhibition

Caption: Covalent modification and inactivation of PBP by a β-lactam antibiotic.

The Counterattack: Beta-Lactamase Resistance

The widespread use of β-lactam antibiotics has led to the evolution of significant bacterial resistance.[33] The most common mechanism of resistance is the production of β-lactamase enzymes .[33][34][35] These enzymes catalyze the hydrolysis of the amide bond in the β-lactam ring, opening the ring and inactivating the antibiotic before it can reach its PBP target.[1][34] This enzymatic defense renders the bacteria resistant to the antibiotic's effects, posing a major ongoing challenge in the treatment of infectious diseases.[33][36] The continuous evolution of new β-lactamases necessitates the ongoing development of novel β-lactam antibiotics and β-lactamase inhibitors to stay ahead in this chemical arms race.[1]

Conclusion

The journey of the β-lactam ring, from a chance observation on a Petri dish to a cornerstone of modern medicine, is a testament to scientific curiosity, perseverance, and ingenuity. The structural elucidation by Hodgkin provided the chemical rationale for its activity, while the synthetic triumphs of Sheehan and others opened the door to a vast pharmacopeia. Understanding this history—from discovery and biosynthesis to synthesis and mechanism—provides critical context for today's researchers. As we face the growing threat of antimicrobial resistance, the lessons learned from the rich history of β-lactam synthesis continue to inform and inspire the development of the next generation of life-saving antibiotics.

References

- 1. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of penicillin - Wikipedia [en.wikipedia.org]

- 3. acs.org [acs.org]

- 4. sciencemuseum.org.uk [sciencemuseum.org.uk]

- 5. The real story behind penicillin | PBS News [pbs.org]

- 6. History of penicillin - Wikipedia [en.wikipedia.org]

- 7. ox.ac.uk [ox.ac.uk]

- 8. scienceheroes.com [scienceheroes.com]

- 9. Howard Walter Florey and Ernst Boris Chain | Science History Institute [sciencehistory.org]

- 10. Science: Penicillin Synthesis | TIME [time.com]

- 11. Hodgkin Solves the Structure of Penicillin | Research Starters | EBSCO Research [ebsco.com]

- 12. Modelling the Structure of Penicillin – Back From The Dead [mhs.ox.ac.uk]

- 13. Electron Density Map and Molecular Model of Penicillin [dataphys.org]

- 14. Dorothy Crowfoot Hodgkin | Science History Institute [sciencehistory.org]

- 15. thieme-connect.com [thieme-connect.com]

- 16. John C. Sheehan - Wikipedia [en.wikipedia.org]

- 17. news-medical.net [news-medical.net]

- 18. microbenotes.com [microbenotes.com]

- 19. Penicillin biosynthesis: intermediates of biosynthesis of delta-L-alpha-aminoadipyl-L-cysteinyl-D-valine formed by ACV synthetase from Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Regulation of ACV synthetase in penicillin- and cephalosporin-producing microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 23. books.rsc.org [books.rsc.org]

- 24. Structure of isopenicillin N synthase complexed with substrate and the mechanism of penicillin formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Staudinger Synthesis [organic-chemistry.org]

- 26. Staudinger synthesis - Wikipedia [en.wikipedia.org]

- 27. organicreactions.org [organicreactions.org]

- 28. Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile - PMC [pmc.ncbi.nlm.nih.gov]

- 29. [Mechanisms of action of beta-lactam antibiotics and mechanisms of non-enzymatic resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 31. MECHANISM OF ACTION OF BETA-LACTAM ANTIBIOTICS (1).pptx [slideshare.net]

- 32. pubs.acs.org [pubs.acs.org]

- 33. Bacterial resistance to beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Beta-lactamase - Wikipedia [en.wikipedia.org]

- 35. microbiologyclass.net [microbiologyclass.net]

- 36. infectionsinsurgery.org [infectionsinsurgery.org]

The Multifaceted Mechanisms of 4-(Phenylsulfonyl)-2-azetidinone in Biological Systems: A Technical Guide

Introduction: The 2-Azetidinone Scaffold - Beyond Antibacterial Action

The 2-azetidinone, or β-lactam, ring is a pharmacologically privileged scaffold, most famously recognized as the core structural motif of penicillin and cephalosporin antibiotics. For decades, its biological activity was almost exclusively associated with the inhibition of bacterial cell wall synthesis. However, extensive research has unveiled a far broader and more complex pharmacological profile for 2-azetidinone derivatives. These synthetic compounds exhibit a remarkable diversity of non-antibiotic biological activities, including potent and specific enzyme inhibition, anti-inflammatory effects, cholesterol absorption inhibition, and neuroprotection.[1][2][3][4][5][6]

This technical guide delves into the nuanced mechanisms of action of a specific derivative, 4-(Phenylsulfonyl)-2-azetidinone. The introduction of the phenylsulfonyl group at the 4-position of the azetidinone ring dramatically alters its electronic and steric properties, steering its biological activity away from antibacterial effects and towards other critical cellular targets. We will explore the plausible molecular mechanisms, supported by experimental evidence from related compounds, and provide detailed protocols for investigating these activities.

Core Postulated Mechanism of Action: Serine Protease Inhibition

A primary and well-documented mechanism of action for many non-antibiotic 2-azetidinone derivatives is the inhibition of serine proteases.[2][3][4][6] These enzymes, characterized by a highly reactive serine residue in their active site, play crucial roles in a multitude of physiological and pathological processes, including inflammation, coagulation, and tissue remodeling. The strained four-membered ring of the 2-azetidinone core makes it an effective acylating agent, capable of forming a stable, covalent bond with the active site serine of these proteases, thereby inactivating them.

Human Leukocyte Elastase (HLE) as a Prime Target

Human Leukocyte Elastase (HLE), a serine protease released by neutrophils during an inflammatory response, is a particularly relevant target. Unregulated HLE activity is implicated in the pathology of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS). Several N-aryl azetidin-2-ones have been shown to be effective HLE inhibitors.[7] The phenylsulfonyl group of this compound is hypothesized to interact with the S1 subsite of the HLE active pocket, contributing to the binding affinity and specificity of the inhibition.

The proposed mechanism involves the nucleophilic attack of the active site serine (Ser195) on the carbonyl carbon of the β-lactam ring. This leads to the opening of the strained ring and the formation of a stable acyl-enzyme intermediate, rendering the enzyme inactive.[8]

Experimental Protocol: In Vitro Human Neutrophil Elastase (HNE) Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory activity of this compound against HNE using a chromogenic substrate.[9][10]

Materials:

-

Human Neutrophil Elastase (HNE), lyophilized powder

-

N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA), substrate

-

Assay Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5

-

Dimethyl sulfoxide (DMSO)

-

This compound (Test Compound)

-

Positive Control Inhibitor (e.g., Sivelestat)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Preparation of Reagents:

-

Reconstitute HNE in assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. On the day of the assay, dilute the stock to a working concentration of 0.2 µg/mL in assay buffer.

-

Prepare a 10 mM stock solution of the substrate in DMSO.

-

Prepare a 10 mM stock solution of the test compound and positive control in DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations for IC50 determination.

-

-

Assay Protocol:

-

In a 96-well plate, add 20 µL of the test compound dilutions or positive control. For the enzyme activity control, add 20 µL of assay buffer.

-

Add 160 µL of assay buffer to all wells.

-

Initiate the reaction by adding 20 µL of the HNE working solution to all wells except the blank. For the blank, add 20 µL of assay buffer.

-

Incubate the plate at 37°C for 15 minutes.

-

Add 20 µL of the substrate solution to all wells.

-

Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for 30 minutes, taking readings every minute.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time curve.

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

Diagram: Mechanism of Serine Protease Inhibition by this compound

Caption: Covalent inhibition of HLE by this compound.

Modulation of Inflammatory Pathways

The anti-inflammatory properties of various 2-azetidinone derivatives suggest that this compound may also exert its effects by modulating key inflammatory signaling pathways.[5][11]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[12] Inhibition of NF-κB activation is a key therapeutic strategy for inflammatory diseases. It is plausible that this compound could interfere with this pathway, potentially by inhibiting an upstream kinase or the proteasome, which would prevent the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[13]

Experimental Protocol: NF-κB Reporter Gene Assay

This protocol describes a cell-based assay to determine if this compound inhibits NF-κB activation using a luciferase reporter system.[14][15][16]

Materials:

-

HEK293T cells stably transfected with an NF-κB-luciferase reporter construct

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Tumor Necrosis Factor-alpha (TNF-α), as an NF-κB activator

-

This compound (Test Compound)

-

Positive Control Inhibitor (e.g., Bay 11-7082)

-

96-well cell culture plate, white, opaque

-

Luciferase Assay System (e.g., Promega)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed the HEK293T-NF-κB reporter cells in a 96-well white, opaque plate at a density of 5 x 10^4 cells/well in 100 µL of DMEM with 10% FBS.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound and positive control in serum-free DMEM.

-

Remove the culture medium from the cells and replace it with 100 µL of the compound dilutions.

-

Incubate for 1 hour at 37°C.

-

-

NF-κB Activation:

-

Add 10 µL of TNF-α (final concentration 10 ng/mL) to all wells except the unstimulated control.

-

Incubate for 6 hours at 37°C.

-

-

Luciferase Assay:

-

Remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay system.

-

Add the luciferase substrate to each well.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable.

-

Calculate the percentage of inhibition relative to the TNF-α stimulated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Potential Inhibition of Cyclooxygenase (COX) Enzymes

Compounds containing a methylsulfonylphenyl or a methanesulfonamidophenyl group have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[17][18][19][20] Given the structural similarity, the phenylsulfonyl moiety of this compound may also target the active site of COX-2, contributing to its anti-inflammatory effects.

Diagram: Potential Anti-inflammatory Mechanisms

Caption: Postulated anti-inflammatory pathways targeted by this compound.

Comparative Mechanism: Cholesterol Absorption Inhibition

It is crucial to consider other established mechanisms of 2-azetidinone derivatives to provide a comprehensive understanding. The most prominent example is Ezetimibe, which lowers cholesterol by inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein in the brush border of the small intestine.[1][21][22][23][24][25][26][27][28][29] This action prevents the uptake of dietary and biliary cholesterol into enterocytes.[2][22]

While this compound is structurally distinct from Ezetimibe, the capacity of the 2-azetidinone scaffold to target transport proteins remains a possibility. The specific substituents on the azetidinone ring are critical determinants of target selectivity.[24]

Experimental Protocol: Cellular Cholesterol Uptake Assay

This protocol outlines a fluorescent method to assess the effect of this compound on cholesterol uptake in a relevant cell line, such as Caco-2 cells, which differentiate to form a polarized monolayer mimicking the intestinal epithelium.[30][31]

Materials:

-

Caco-2 cells

-

NBD-cholesterol (fluorescent cholesterol analog)

-

Culture medium (e.g., EMEM with 20% FBS)

-

Hank's Balanced Salt Solution (HBSS)

-

This compound (Test Compound)

-

Ezetimibe (Positive Control)

-

96-well black, clear-bottom cell culture plate

-

Fluorescence microplate reader

Procedure:

-

Cell Culture and Differentiation:

-

Seed Caco-2 cells on a 96-well black, clear-bottom plate and culture for 21 days to allow for differentiation.

-

-

Compound Treatment:

-

Wash the differentiated Caco-2 cell monolayers twice with HBSS.

-

Add HBSS containing various concentrations of the test compound or positive control to the cells and incubate for 1 hour at 37°C.

-

-

Cholesterol Uptake:

-

Prepare a micellar solution of NBD-cholesterol in HBSS.

-

Add the NBD-cholesterol solution to the wells (in the presence of the compounds) and incubate for 2 hours at 37°C.

-

-

Measurement:

-

Remove the incubation medium and wash the cells three times with cold HBSS to remove extracellular NBD-cholesterol.

-

Add a cell lysis buffer and measure the intracellular fluorescence using a fluorescence plate reader (Excitation/Emission ~485/535 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence from cells not treated with NBD-cholesterol.

-

Calculate the percentage of inhibition of cholesterol uptake for each compound concentration relative to the vehicle control.

-

Determine the IC50 value.

-

Structure-Activity Relationship and Concluding Remarks

The biological activity of 2-azetidinone derivatives is profoundly influenced by the nature and stereochemistry of the substituents at the N1, C3, and C4 positions. For this compound, the key determinant of its non-antibiotic activity is the phenylsulfonyl group at the C4 position. This bulky, electron-withdrawing group is likely responsible for:

-

Target Specificity: Directing the molecule towards the active sites of enzymes like serine proteases or COX, where it can form specific interactions.

-

Altered Reactivity: Modifying the electrophilicity of the β-lactam carbonyl, tuning its reactivity towards nucleophilic attack by enzyme active site residues.

-

Pharmacokinetic Properties: Influencing the solubility, distribution, and metabolism of the compound.

References

- 1. What is the mechanism of Ezetimibe? [synapse.patsnap.com]

- 2. academic.oup.com [academic.oup.com]

- 3. jgtps.com [jgtps.com]

- 4. 2-Azetidinone--a new profile of various pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and inhibition of human leucocyte elastase by functionalized N-aryl azetidin-2-ones: effect of different substituents on the aromatic ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of human leukocyte elastase by N-substituted peptides containing alpha,alpha-difluorostatone residues at P1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Development of an assay for in vivo human neutrophil elastase activity. Increased elastase activity in patients with alpha 1-proteinase inhibitor deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 14. indigobiosciences.com [indigobiosciences.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Antioxidants reduce cyclooxygenase-2 expression, prostaglandin production, and proliferation in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design and synthesis of (Z)-1,2-diphenyl-1-(4-methanesulfonamidophenyl)alk-1-enes and (Z)-1-(4-azidophenyl)-1,2-diphenylalk-1-enes: novel inhibitors of cyclooxygenase-2 (COX-2) with anti-inflammatory and analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antiinflammatory 4,5-diarylpyrroles. 2. Activity as a function of cyclooxygenase-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design and synthesis of 4,5-diphenyl-4-isoxazolines: novel inhibitors of cyclooxygenase-2 with analgesic and antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption [ebmconsult.com]

- 22. Ezetimibe therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Ezetimibe - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. In vivo responsiveness to ezetimibe correlates with niemann-pick C1 like-1 (NPC1L1) binding affinity: Comparison of multiple species NPC1L1 orthologs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Niemann-Pick C1-Like 1 and cholesterol uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. The role of Niemann-Pick C1 – Like 1 (NPC1L1) in intestinal sterol absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Niemann-Pick C1-Like 1 (NPC1L1) Protein in Intestinal and Hepatic Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 29. The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1) - PMC [pmc.ncbi.nlm.nih.gov]

- 30. cdn.caymanchem.com [cdn.caymanchem.com]

- 31. pnas.org [pnas.org]

A Technical Guide to the Biological Activities of 4-(Phenylsulfonyl)-2-azetidinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-azetidinone, or β-lactam, ring is a cornerstone of medicinal chemistry, most famously represented by penicillin and cephalosporin antibiotics.[1][2][3] Modification of this core structure offers a fertile ground for the discovery of novel therapeutic agents with a wide spectrum of biological activities. This guide focuses on a specific, promising class: 4-(phenylsulfonyl)-2-azetidinone derivatives. The introduction of the phenylsulfonyl group at the C4 position significantly influences the molecule's stereochemistry and electronic properties, unlocking a diverse range of pharmacological effects beyond traditional antibacterial action. This document provides an in-depth exploration of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of these compounds, highlighting their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. Detailed experimental protocols and data are presented to provide a practical framework for researchers in the field.

Introduction: The Versatile 2-Azetidinone Scaffold